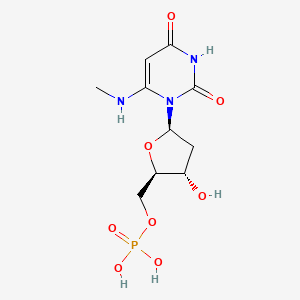
2'-Deoxy-6-(methylamino)uridine 5'-(dihydrogen phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) is a pyrimidine nucleotide analog. It is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose is replaced by a hydrogen atom, and the uracil base is modified with a methylamino group at the 6th position. This compound is significant in various biochemical and pharmaceutical research fields due to its structural similarity to natural nucleotides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Nitration: The uridine derivative undergoes nitration to introduce a nitro group at the 6th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Methylation: The amino group is methylated using methyl iodide (CH3I) to form the methylamino group.
Phosphorylation: Finally, the 5’ hydroxyl group of the ribose is phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methylamino group to form corresponding oxides.
Reduction: Reduction reactions can target the phosphate group or the uracil base.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the methylamino position.
科学研究应用
2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound serves as a probe in studying DNA replication and repair mechanisms.
Medicine: It is investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic assays and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal DNA and RNA synthesis, leading to inhibition of cell proliferation. The compound targets enzymes involved in nucleotide metabolism, such as thymidylate synthase and DNA polymerase, thereby interfering with the synthesis of thymidine triphosphate (dTTP) and subsequent DNA replication.
相似化合物的比较
Similar Compounds
2’-Deoxy-5-(hydroxymethyl)uridine 5’-(dihydrogen phosphate): Similar in structure but with a hydroxymethyl group instead of a methylamino group.
Fluorodeoxyuridylate: Contains a fluorine atom at the 5th position of the uracil base.
Uridine monophosphate: The ribose retains the hydroxyl group at the 2’ position, and the uracil base is unmodified.
Uniqueness
2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with specific enzymes and nucleic acid structures, making it a valuable tool in biochemical research and therapeutic development.
属性
CAS 编号 |
90015-87-5 |
|---|---|
分子式 |
C10H16N3O8P |
分子量 |
337.22 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-3-hydroxy-5-[6-(methylamino)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N3O8P/c1-11-7-3-8(15)12-10(16)13(7)9-2-5(14)6(21-9)4-20-22(17,18)19/h3,5-6,9,11,14H,2,4H2,1H3,(H,12,15,16)(H2,17,18,19)/t5-,6+,9+/m0/s1 |
InChI 键 |
YASUJDDTWGZGGN-CCGCGBOQSA-N |
手性 SMILES |
CNC1=CC(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O |
规范 SMILES |
CNC1=CC(=O)NC(=O)N1C2CC(C(O2)COP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
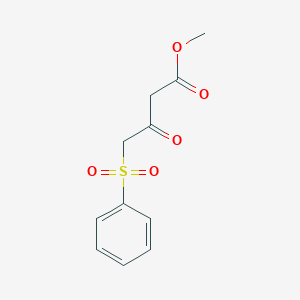
![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)

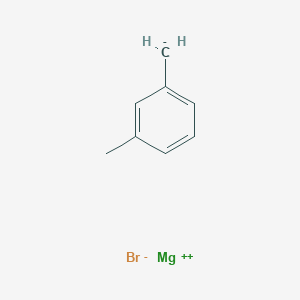

![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)

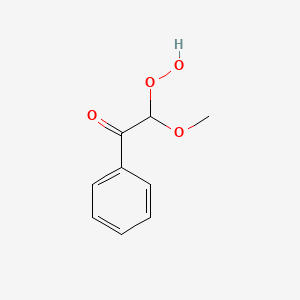
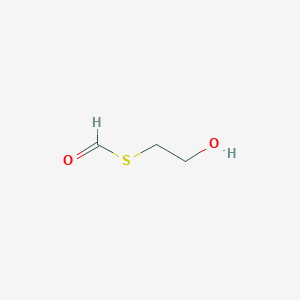
![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)
